Hydron;benzoate Hydron;benzoate Benzoic acid, also known as benzoate or E210, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. Benzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Benzoic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, feces, urine, and sweat. Within the cell, benzoic acid is primarily located in the cytoplasm and endoplasmic reticulum. Benzoic acid exists in all eukaryotes, ranging from yeast to humans. Benzoic acid is also a parent compound for other transformation products, including but not limited to, 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid, 4-hydroxy-3-octaprenylbenzoic acid, and hydroxybenzoic acid. Benzoic acid is a potentially toxic compound.
Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses.
Benzoic acid is a compound comprising a benzene ring core carrying a carboxylic acid substituent. It has a role as an antimicrobial food preservative, an EC 3.1.1.3 (triacylglycerol lipase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, a plant metabolite, a human xenobiotic metabolite, an algal metabolite and a drug allergen. It is a conjugate acid of a benzoate.
Brand Name: Vulcanchem
CAS No.: 117500-35-3
VCID: VC20845770
InChI: InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)
SMILES: [H+].C1=CC=C(C=C1)C(=O)[O-]
Molecular Formula: C7H6O2
C7H6O2
C6H5COOH
C6H5COOH
Molecular Weight: 122.12 g/mol

Hydron;benzoate

CAS No.: 117500-35-3

Cat. No.: VC20845770

Molecular Formula: C7H6O2
C7H6O2
C6H5COOH
C6H5COOH

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

Hydron;benzoate - 117500-35-3

Specification

CAS No. 117500-35-3
Molecular Formula C7H6O2
C7H6O2
C6H5COOH
C6H5COOH
Molecular Weight 122.12 g/mol
IUPAC Name hydron;benzoate
Standard InChI InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)
Standard InChI Key WPYMKLBDIGXBTP-UHFFFAOYSA-N
SMILES [H+].C1=CC=C(C=C1)C(=O)[O-]
Canonical SMILES [H+].C1=CC=C(C=C1)C(=O)[O-]
Boiling Point 480 °F at 760 mm Hg (NTP, 1992)
249.2 °C
249.2 °C at 760 mm Hg
249 °C
Colorform Monoclinic tablets, plates, leaflets
White scales or needle crystals
Monoclinic leaflets or needles
Flash Point 250 °F (NTP, 1992)
250 °F (121 °C) (closed cup)
121 °C c.c.
Melting Point 252.3 °F (NTP, 1992)
122.4 °C
121,5 - 123,5 °C
Mp 122 °
122.35 °C
122.4°C
122 °C

Introduction

Chemical Structure and Nomenclature

Molecular Structure

Benzoic acid (hydron;benzoate) consists of a benzene ring with a carboxyl group (-COOH) attached directly to the aromatic structure. The molecular formula is C₇H₆O₂, which can also be written as C₆H₅COOH to emphasize the carboxyl group's attachment to the benzene ring . The structure features seven carbon atoms, six hydrogen atoms, and two oxygen atoms arranged in a planar configuration, with the carboxyl group extending from the benzene ring.

Chemical Identity

The term "hydron;benzoate" refers to the acid form where the hydrogen ion (hydron, H⁺) is associated with the benzoate anion (C₆H₅COO⁻). This combination results in benzoic acid, an aromatic carboxylic acid that exists as a crystalline, colorless solid under normal conditions. The benzoate ion serves as the conjugate base of benzoic acid and forms various salts and esters that are collectively referred to as benzoates .

Physical and Chemical Properties

Physical Characteristics

Benzoic acid presents as a colorless crystalline solid with a monoclinic crystal structure. The compound has a faintly pleasant odor attributable to its aromatic ring . At standard temperature and pressure, it remains in solid form due to its relatively high melting point. The density of benzoic acid varies with temperature, measuring 1.27 g/cm³ at 15°C and decreasing to 1.075 g/cm³ at 130°C .

Thermodynamic Properties

The physical state transitions of benzoic acid occur at well-defined temperature points. It has a melting point of 395 K (122°C) and a boiling point of 523 K (250°C) . These relatively high transition temperatures reflect the strong intermolecular forces, particularly hydrogen bonding, present in the crystalline structure of benzoic acid.

Chemical Data

The following table summarizes the key chemical data for benzoic acid:

PropertyValue
Chemical FormulaC₇H₆O₂ or C₆H₅COOH
Molecular Weight/Molar Mass122.12 g/mol
Density1.27 g/cm³ at 15°C
Boiling Point523 K (250°C)
Melting Point395 K (122°C)
Acid Dissociation Constant (pKₐ)4.2

These fundamental properties determine the behavior of benzoic acid in various chemical reactions and applications .

Solubility Characteristics

Benzoic acid demonstrates temperature-dependent solubility in various solvents. In water, its solubility increases significantly with temperature, from 3.44 g/L at 25°C to 56.31 g/L at 100°C . This dramatic increase with temperature is characteristic of many organic acids. The compound readily dissolves in organic solvents including benzene, carbon tetrachloride, acetone, and alcohols, making it versatile for various chemical applications .

Industrial Production Methods

Oxidation of Toluene

The primary commercial method for producing benzoic acid involves the partial oxidation of toluene with oxygen. This process employs manganese or cobalt naphthenates as catalysts, facilitating the controlled oxidation reaction that converts toluene to benzoic acid . This industrial process is preferred due to its efficiency and the widespread availability of toluene as a starting material.

Alternative Production Method

An alternative industrial approach involves reacting tri-chlorotoluene with calcium hydroxide in an aqueous environment. This reaction produces calcium benzoate as an intermediate product, which is subsequently treated with hydrochloric acid to yield benzoic acid . Though less common than the toluene oxidation method, this alternative provides manufacturing flexibility depending on feedstock availability and economic considerations.

Research Findings on Microbial Metabolism

Anaerobic Metabolism by Syntrophus aciditrophicus

Significant research has focused on the anaerobic metabolism of benzoate by bacteria such as Syntrophus aciditrophicus. This microorganism can metabolize benzoate in pure culture without hydrogen-utilizing partners or terminal electron acceptors . In such conditions, S. aciditrophicus converts benzoate through a dismutation reaction where approximately 0.5 mol of cyclohexane carboxylate and 1.5 mol of acetate are produced per mol of benzoate consumed .

Syntrophic Metabolism and Energy Yield

When S. aciditrophicus operates in coculture with hydrogen-using methanogens like Methanospirillum hungatei, the metabolic pathway changes significantly. Under these syntrophic conditions, approximately 3 mol of acetate and 0.75 mol of methane are produced per mol of benzoate . This metabolic shift demonstrates the importance of interspecies hydrogen transfer in anaerobic environments.

Thermodynamic Considerations

The thermodynamics of benzoate metabolism presents intriguing insights into microbial energetics. The following table summarizes key thermodynamic data for reactions involving benzoate:

Equation no.ReactionEquationΔG°' (kJ/mol)
1Benzoate oxidationC₇H₅O₂⁻ + 7H₂O → 3CH₃COO⁻ + HCO₃⁻ + 3H₂ + 3H⁺70.5
2Benzoate reductionC₇H₅O₂⁻ + 3H₂ → C₇H₁₁O₂⁻−94.5
3Benzoate fermentation2C₇H₅O₂⁻ + 7H₂O → C₇H₁₁O₂⁻ + 3CH₃COO⁻ + HCO₃⁻ + 3H⁺−12.0

Growth Yield and Metabolic Efficiency

Research has demonstrated significant differences in growth yield between pure and syntrophic cultures. The growth yield of S. aciditrophicus in pure culture was measured at 6.9 g (dry weight) per mol of benzoate metabolized, whereas the S. aciditrophicus-M. hungatei coculture achieved a substantially higher yield of 11.8 g (dry weight) per mol of benzoate . This nearly 70% increase in biomass production illustrates the energetic advantage of syntrophic associations in benzoate metabolism.

Metabolic Pathway Intermediates

Transient Intermediates

During the degradation of benzoate by S. aciditrophicus in pure culture, several key intermediates have been identified at micromolar concentrations. These include cyclohex-1-ene carboxylate, pimelate, and glutarate, which transiently accumulate during growth . The detection of these compounds provides valuable insights into the biochemical pathway for benzoate degradation under anaerobic conditions.

Pathway Inhibition Factors

Research has identified specific factors that inhibit benzoate metabolism by S. aciditrophicus in pure cultures. High hydrogen partial pressure (10.1 kPa) and elevated acetate concentrations (60 mM) both significantly impede benzoate degradation . These findings highlight the importance of product removal in maintaining metabolic activity and suggest potential rate-limiting steps in the benzoate degradation pathway.

Comparative Metabolism of Related Compounds

Cyclohex-1-ene Carboxylate Metabolism

Unlike cyclohexane carboxylate, cyclohex-1-ene carboxylate can be partially metabolized by S. aciditrophicus pure cultures. This degradation proceeds until a free energy change (ΔG') of -9.2 kJ/mol is reached, corresponding to -4.7 kJ/mol for the hydrogen-producing reaction . These values approach the theoretical minimum energy requirements for microbial metabolism, providing insight into the energetic limits of anaerobic degradation.

Applications and Significance

Chemical Importance

Benzoic acid serves as a fundamental building block in organic chemistry and is utilized in various chemical syntheses. Its aromatic carboxylic acid structure makes it versatile for numerous reactions including esterification, salt formation, and as a precursor in the production of more complex aromatic compounds .

Biological Significance

The metabolism of benzoate represents an important model for understanding syntrophic relationships in microbial communities. The ability of certain microorganisms to degrade benzoate under anaerobic conditions is significant for environmental processes, particularly in sediments and other oxygen-limited environments where conventional aerobic degradation pathways cannot function .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator